molecular formula C8H5ClN4O B1595858 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 329213-60-7

5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1595858
CAS No.: 329213-60-7
M. Wt: 208.6 g/mol
InChI Key: YMRXJHMUHLFZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with potential applications in various fields of science and industry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms. The presence of the chloromethyl group and the cyano group makes it a versatile intermediate for further chemical transformations.

Mechanism of Action

Target of Action

The primary targets of 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a target for anti-inflammatory drugs.

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor, blocking the intracellular EGFR tyrosine kinase activity . By inhibiting EGFR, the compound disrupts cell cycle progression and induces apoptosis . It also inhibits COX-2, which can reduce inflammation and potentially influence tumor growth .

Biochemical Pathways

The compound’s action on EGFR and COX-2 affects several biochemical pathways. By inhibiting EGFR, it disrupts pathways involved in cell cycle progression, apoptosis inhibition, and tumor cell motility . The inhibition of COX-2 can affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Pharmacokinetics

The swissadme parameter mentioned in the studies indicates that the compound has good drug-likeness properties , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound exhibits cytotoxic activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable pyrazolopyrimidine precursor with chloroacetonitrile under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using safer reagents, is often prioritized in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of primary amines.

  • Substitution: Formation of various substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can be used to create pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, the compound may be used as a tool to study biological processes or as a building block for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable precursor for drug synthesis.

Industry: In the industrial sector, this compound can be used in the production of materials, such as polymers and coatings, due to its reactive functional groups.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents.

  • Chloromethyl-substituted heterocycles: Other heterocyclic compounds with chloromethyl groups can exhibit similar reactivity and applications.

Uniqueness: 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. Its unique structure makes it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O/c9-2-6-1-7(14)13-8(12-6)5(3-10)4-11-13/h1,4,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRXJHMUHLFZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=CNN2C1=O)C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350757
Record name 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329213-60-7, 925675-85-0
Record name 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 3
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 6
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.